molecular formula C13H8ClFN2O3 B5778640 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide

4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide

Cat. No. B5778640
M. Wt: 294.66 g/mol
InChI Key: CJUZQGZYXCHHRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds typically involves the acylation reaction of different phenylamines with benzoyl chlorides in suitable conditions. For example, the synthesis process can include reactions such as chlorination, nitration, and subsequent acylation steps, employing various reagents and catalysts to achieve the desired product. These methods can also involve purification and characterization techniques such as crystallization, NMR, MS, and IR spectroscopy to confirm the structure of the synthesized compound (He et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide is often determined using X-ray crystallography, which reveals the arrangement of atoms in the crystal lattice and provides detailed information about bond lengths, angles, and molecular conformation. The molecular structure is influenced by factors such as hydrogen bonding, pi-pi stacking, and other non-covalent interactions, contributing to the stability and properties of the compound (Samimi, 2016).

Chemical Reactions and Properties

Benzamides like 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, influenced by their functional groups. These reactions can alter the chemical and physical properties of the compound, leading to different biological activities or enabling the synthesis of derivative compounds with enhanced or specific properties (Křupková et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the presence of chloro, fluoro, and nitro groups can significantly influence the compound's solubility in various solvents and its melting point (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide, including reactivity, stability, and interaction with other molecules, are defined by its functional groups and overall molecular structure. The electron-withdrawing and electron-donating effects of the nitro, chloro, and fluoro groups, respectively, can influence the compound's reactivity towards nucleophiles and electrophiles, as well as its acid-base behavior (Karabulut et al., 2014).

Future Directions

The study of this compound could be interesting for the development of new pharmaceuticals or materials. Its synthesis and characterization could be a good project for researchers in organic chemistry .

properties

IUPAC Name

4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-11-5-4-8(6-12(11)17(19)20)13(18)16-10-3-1-2-9(15)7-10/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZQGZYXCHHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with 3-Fluoro-phenylamine to produce 4-Chloro-N-(3-fluoro-phenyl)-3-nitro-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 22A and 22B to provide the title product.
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